Ethyl(3-methylpent-1-yn-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(3-methylpent-1-yn-3-yl)amine is an organic compound with the molecular formula C8H15N. It is a member of the amine family, characterized by the presence of an ethyl group attached to a 3-methylpent-1-yn-3-yl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-methylpent-1-yn-3-yl)amine typically involves the reaction of 3-methylpent-1-yne with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of the ethylamine group to the alkyne. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(3-methylpent-1-yn-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its saturated or partially saturated analogs.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Ethyl(3-methylpent-1-yn-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(3-methylpent-1-yn-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: This compound shares a similar structural framework but contains a hydroxyl group instead of an amine group.
3-Methyl-1-penten-4-yn-3-ol: Another structurally related compound, differing by the presence of a double bond and a hydroxyl group.
Uniqueness
Ethyl(3-methylpent-1-yn-3-yl)amine is unique due to its specific combination of an ethyl group and an amine group attached to a 3-methylpent-1-yn-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-ethyl-3-methylpent-1-yn-3-amine |
InChI |
InChI=1S/C8H15N/c1-5-8(4,6-2)9-7-3/h1,9H,6-7H2,2-4H3 |
InChI Key |
YPEGIFMRFNPDCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.